molecular formula C22H19ClN2O4S B3020218 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide CAS No. 921920-23-2

5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide

Cat. No. B3020218
CAS RN: 921920-23-2
M. Wt: 442.91
InChI Key: RFEFBICKYDBZLV-UHFFFAOYSA-N
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Description

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves a series of reactions, as described in the patent . The variables R1-R4, n, and L in the formula are defined in the patent .


Molecular Structure Analysis

The molecular structure of this compound includes a stable monocyclic aromatic ring which contains from 1 to 3 heteroatoms chosen from N, O, and S, with remaining ring atoms being carbon . It also contains a stable bicyclic or tricyclic system containing at least one 5- to 7-membered aromatic ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are detailed in the patent . The compound is a selective inhibitor of the Dopamine D2 receptor, indicating its involvement in biochemical reactions related to this receptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 434.92, a molecular formula of C19 H15 Cl N2 O4 S2, and a logP of 4.7017 . The compound is also achiral .

properties

IUPAC Name

5-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-3-25-18-6-4-5-7-20(18)29-19-11-10-16(13-17(19)22(25)26)24-30(27,28)21-12-15(23)9-8-14(21)2/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEFBICKYDBZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide

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